8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
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Overview
Description
8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of hexahydrocyclopenta[b]indoles, which are characterized by their complex ring structures and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with phenylhydrazine to form the intermediate hydrazone, which is then subjected to cyclization under acidic conditions to yield the desired hexahydrocyclopenta[b]indole structure. The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
- 4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Uniqueness
8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
CAS No. |
105246-83-1 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
8b-ethoxy-3a-phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C19H21NO/c1-2-21-19-14-8-13-18(19,15-9-4-3-5-10-15)20-17-12-7-6-11-16(17)19/h3-7,9-12,20H,2,8,13-14H2,1H3 |
InChI Key |
HSPFCTAEVAZMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC12CCCC1(NC3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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